![molecular formula C12H14N4O B2864050 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine CAS No. 1004524-64-4](/img/structure/B2864050.png)
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
Overview
Description
“2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 . It is also known as BC-NH2 and is used as a carboxy-reactive building block for preparing CLIP substrates from the NHS esters or other amine-reactive forms of labels or biological targets .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include “this compound”, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) . This indicates the presence of a pyrimidin-4-amine core structure, with a benzyl group attached at the 2-position via an oxygen atom, and an aminomethyl group attached to the benzyl group .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 230.27 . The compound is stable under normal conditions and should be stored in a cool, dry place .Scientific Research Applications
Insecticidal and Antibacterial Potential
- The compound, as part of a group of pyrimidine-linked pyrazole heterocyclics, has been synthesized and evaluated for its insecticidal and antibacterial potential. These compounds were assessed against Pseudococcidae insects and selected microorganisms, highlighting their relevance in pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Corrosion Inhibition
- Benzylidene-pyrimidin-2-yl-amine derivatives, including this compound, have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. Their effectiveness even at low concentrations and their mixed-type inhibitor properties make them valuable in industrial applications, particularly in protecting metal surfaces (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Crystal Structure and DFT Studies
- The compound's crystal structure has been analyzed, with a focus on its intramolecular hydrogen bonds and supramolecular network. The study extends to density functional theory (DFT) calculations, providing insights into its electronic structure and thermodynamic properties. This information is crucial for understanding its reactivity and potential applications in pharmaceuticals and materials science (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Synthesis of Derivatives
- The compound has been used as a precursor in the synthesis of various derivatives. These synthetic approaches are significant for developing new chemical entities with potential applications in drug discovery and material sciences (Kuznetsov & Chapyshev, 2007).
Antifungal Activity
- Derivatives of the compound have been synthesized and tested for their antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. This highlights its potential in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Pesticidal Activities
- Novel pyrimidin-4-amine derivatives, including this compound, have been designed and synthesized, showing significant insecticidal and fungicidal activities. This underscores its potential in agricultural applications, particularly in pest and disease management (Liu, Wen, Cheng, Xu, & Wu, 2021).
Safety and Hazards
Future Directions
The future directions for “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” could involve further exploration of its potential uses in biological research, particularly in protein tagging . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.
Mechanism of Action
Target of Action
It is suggested that it can be used as a protein tag for tagging your protein of interest (poi) .
Mode of Action
It is mentioned that it can be used as a protein tag , which suggests that it may bind to proteins of interest and enable their detection or manipulation.
Biochemical Pathways
Given its potential use as a protein tag , it may be involved in pathways related to protein synthesis, modification, or degradation, depending on the proteins it is used to tag.
Result of Action
As a potential protein tag , its effects would likely depend on the specific proteins it is used to tag and the experimental context.
properties
IUPAC Name |
2-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQQJAOFCGIVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=NC=CC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.